molecular formula C13H12N2O4S2 B3083981 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid CAS No. 1142207-13-3

3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid

Cat. No.: B3083981
CAS No.: 1142207-13-3
M. Wt: 324.4 g/mol
InChI Key: OWTMAMOTJRVOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid” is a chemical compound with the molecular formula C13H12N2O4S2 and a molecular weight of 324.38 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CC1=C (C=C (C=C1)C (=O)O)NC (=O)CC2C (=O)NC (=S)S2 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (324.38) and molecular formula (C13H12N2O4S2) . Other properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Antifungal and Antibacterial Activity

Compounds related to 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid have demonstrated marginal activity against various fungal and bacterial strains. This includes activity against Aspergillus fumigatus, Aspergillus niger, Staphylococcus aureus, and Escherichia coli, showcasing their potential in antimicrobial applications (Ahluwalia, Arora, & Kaur, 1986).

Synthesis of Heterocyclic Compounds

This chemical has been used in the synthesis of various heterocyclic compounds. For instance, it played a role in the synthesis of oxazolidines, thiazolidines, and tetrahydro-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones, which are crucial in the development of new pharmaceuticals and materials (Badr, Aly, Fahmy, & Mansour, 1981).

Development of Antimicrobial Agents

Derivatives of this compound have been explored for their potential as antimicrobial agents. This includes the synthesis of formazans from Mannich base of related compounds, indicating their utility in creating new antimicrobial drugs (Sah, Bidawat, Seth, & Gharu, 2014).

Pharmaceutical Evaluations

The compound has also been a part of pharmacological evaluations for antimicrobial and antitubercular activities. These studies highlight its potential use in the treatment of infectious diseases (Dave, Purohit, Akbari, & Joshi, 2007).

Synthesis of Novel Compounds

It has been used in the synthesis of novel compounds like isoxazolyl 1,6-dithia-4,9-diazaspiro[4,4]nonane-3,8-diones, showcasing its versatility in creating diverse chemical structures (Rajanarendar, Raju, & Reddy, 2009).

Creation of Thiosemicarbazides and Thiosemicabazones

The compound has been involved in the creation of thiosemicarbazides and thiosemicabazones, which are important intermediates in the synthesis of various biologically active molecules (Boi, Korzha, & Barba, 1999).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the resources.

Properties

IUPAC Name

4-methyl-3-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-6-2-3-7(12(18)19)4-8(6)14-10(16)5-9-11(17)15-13(20)21-9/h2-4,9H,5H2,1H3,(H,14,16)(H,18,19)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTMAMOTJRVOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid
Reactant of Route 2
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid
Reactant of Route 3
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid
Reactant of Route 4
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid

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